molecular formula C7H12N2O B6190627 7-(methylamino)-5-azaspiro[2.4]heptan-4-one CAS No. 2648940-83-2

7-(methylamino)-5-azaspiro[2.4]heptan-4-one

Cat. No.: B6190627
CAS No.: 2648940-83-2
M. Wt: 140.18 g/mol
InChI Key: LZBFXAQFFQUKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Methylamino)-5-azaspiro[2.4]heptan-4-one is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a unique spiro[2.4]heptane structure, integrating a cyclopropane ring fused with a lactam-bearing heterocycle, which provides a three-dimensional rigidity that is valuable for exploring novel chemical space in drug design . The primary research application of this compound and its analogues is as a key synthetic intermediate in the development of novel antibacterial agents . The 5-azaspiro[2.4]heptane core is a privileged structure investigated for incorporation into advanced drug candidates, including next-generation quinolone antibiotics . These scaffolds are designed to overcome multi-drug resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP) . Furthermore, derivatives of this core structure have been explored as inhibitors for targets like the Hepatitis C Virus NS5A protein . The incorporation of a methylamino group at the 7-position offers a versatile handle for further synthetic modification, allowing researchers to fine-tune the molecule's physicochemical properties, potency, and selectivity . This makes it a valuable building block for constructing compound libraries and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents with improved safety profiles and reduced side effects . Handling Note: For research use only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2648940-83-2

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

7-(methylamino)-5-azaspiro[2.4]heptan-4-one

InChI

InChI=1S/C7H12N2O/c1-8-5-4-9-6(10)7(5)2-3-7/h5,8H,2-4H2,1H3,(H,9,10)

InChI Key

LZBFXAQFFQUKPD-UHFFFAOYSA-N

Canonical SMILES

CNC1CNC(=O)C12CC2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Enantioselective Approaches to 7 Methylamino 5 Azaspiro 2.4 Heptan 4 One and Its Derivatives

Retrosynthetic Analysis of the 7-(methylamino)-5-azaspiro[2.4]heptan-4-one Core

A retrosynthetic analysis of the this compound core reveals several potential disconnection points, guiding the design of synthetic pathways. The primary disconnection would involve breaking the spirocyclic system to simplify the target into more accessible precursors.

A key disconnection can be made at the C-N bond of the pyrrolidinone ring and the cyclopropane (B1198618) ring, suggesting a cyclization approach. This leads back to a substituted pyrrolidinone precursor bearing a suitable leaving group for an intramolecular cyclization or a precursor amenable to a cyclopropanation reaction. Another strategic bond cleavage is across the cyclopropane ring, which points towards a [2+1] cycloaddition reaction as a key step. This would involve a substituted pyrrolidinone with an exocyclic double bond and a carbene or carbene equivalent.

Further disconnection of the pyrrolidinone ring could lead to acyclic amino acid derivatives. For instance, breaking the amide bond suggests a precursor containing both an amine and an ester functionality, which can undergo intramolecular amidation. The methylamino group at the 7-position can be introduced through various methods, such as reductive amination of a corresponding ketone or nucleophilic substitution on a suitable precursor. This analysis highlights that the core synthesis can be approached by forming either the pyrrolidinone ring or the cyclopropane ring last, or by a convergent approach where both ring systems are formed from simpler fragments.

Development of Total Synthesis Strategies

The total synthesis of this compound and its derivatives can be approached through either linear or convergent pathways, with each strategy offering distinct advantages and disadvantages.

Synthesis Type Description Advantages Disadvantages
Linear The target molecule is assembled in a stepwise manner from starting materials through a series of linear transformations. differencebetween.comchemistnotes.compediaa.comConceptually simpler to plan.Can be lengthy, leading to lower overall yields due to cumulative losses. differencebetween.comchemistnotes.compediaa.com
Convergent Key fragments of the target molecule are synthesized independently and then combined at a later stage. differencebetween.comchemistnotes.compediaa.comGenerally more efficient with higher overall yields; allows for parallel synthesis of intermediates and greater flexibility for creating derivatives. differencebetween.comchemistnotes.compediaa.comMay require more complex planning and optimization of the fragment coupling step.

Multi-Step Synthesis Protocols and Yield Optimization

For instance, in the synthesis of related azaspiro compounds, optimization of a multi-step flow process has been shown to significantly enhance efficiency. tue.nl This often involves telescoping reactions, where the crude product of one step is directly used in the next without intermediate purification, thereby minimizing material loss. tue.nl The development of robust and high-yielding protocols is crucial for the practical synthesis of these complex molecules.

Key Cyclization and Spiroformation Reactions

The construction of the spirocyclic core is the most critical aspect of the synthesis of this compound. This is typically achieved through specialized cyclization and spiroformation reactions.

Strategies for Azaspiro[2.4]heptane Core Formation

The formation of the 5-azaspiro[2.4]heptane core can be accomplished through various cyclization strategies. One common approach is the intramolecular cyclization of a suitably functionalized precursor. For example, a pyrrolidinone derivative bearing a leaving group on a side chain can undergo intramolecular nucleophilic substitution to form the cyclopropane ring.

Another powerful strategy is the use of cycloaddition reactions. For instance, a 1,3-dipolar cycloaddition between an azomethine ylide and a cyclopropene (B1174273) derivative can directly construct the azaspiro[2.4]heptane skeleton. nih.govrsc.org The regioselectivity and stereoselectivity of such reactions are often controlled by the nature of the substituents on both the dipole and the dipolarophile. nih.govrsc.org Additionally, Prins-type cyclizations have been employed for the synthesis of related spirocyclic systems, offering a pathway to construct the heterocyclic ring. nih.gov

Stereoselective Cyclopropanation and Spirocyclization Reactions

Achieving the desired stereochemistry at the spirocenter is a major challenge. Enantioselective synthesis of spiro compounds has been an area of intense research, with significant advancements in recent years. rsc.org

Stereoselective Cyclopropanation: One of the most effective methods for constructing the spiro[cyclopropane-pyrrolidinone] system is through the cyclopropanation of an exocyclic methylene (B1212753) pyrrolidinone derivative. Diastereoselective cyclopropanation of cyclic enones with sulfur ylides has been shown to produce multifunctional spirocyclopropanes in excellent yields and high diastereoselectivity. nih.gov Furthermore, asymmetric versions of this reaction, using chiral sulfur ylides, can provide access to enantioenriched products. nih.gov The Michael-initiated ring closure (MIRC) reaction is another well-established method for the synthesis of cyclopropane rings and has been applied to the diastereoselective synthesis of spiro indenoquinoxaline-cyclopropane derivatives. researchgate.net

Enantioselective Spirocyclization: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spirocycles. rsc.org For example, the enantioselective synthesis of bispiro[indanedione-oxindole-cyclopropane]s has been achieved through an organocatalytic [2+1] cycloaddition. researchgate.net In a related context, the enantioselective synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for certain antiviral drugs, has been accomplished via a one-pot double allylic alkylation of a glycine (B1666218) imine analog using a chinchonidine-derived catalyst under phase-transfer conditions. mdpi.com This highlights the potential of catalytic asymmetric methods to control the stereochemistry of the spirocyclic core. Highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates has also been utilized to provide a key intermediate for the enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety with high enantioselectivities (up to 98.7% ee). nih.gov

Reaction Catalyst/Reagent Key Features Reported Yield/Selectivity
Diastereoselective CyclopropanationSulfur YlidesCatalyst-free, excellent yields and diastereoselectivity. nih.govUp to 99% yield, >99:1 d.r. nih.gov
Michael-Initiated Ring Closure (MIRC)Dimethylsulfoxonium methylideForms cyclopropane ring from α,β-unsaturated carbonyls. researchgate.net-
Organocatalytic [2+1] CycloadditionCinchona-derived bifunctional organocatalystEnantioselective synthesis of spironitrocyclopropanes. researchgate.netExcellent enantioselectivities and diastereoselectivities. researchgate.net
Asymmetric Allylic AlkylationChinchonidine-derived catalystEnantioselective synthesis of a 5-azaspiro[2.4]heptane derivative. mdpi.com71% yield, 95:5 e.r. mdpi.com
Asymmetric Hydrogenation[RuCl(benzene)(S)-SunPhos]ClEnantioselective synthesis of a 7-amino-5-azaspiro[2.4]heptane precursor. nih.govUp to 98.7% ee. nih.gov

Enantioselective Synthesis of Chiral Isomers

The creation of single-enantiomer spirocyclic compounds like this compound is a formidable challenge in organic synthesis. The spirocyclic nature of the molecule, with its quaternary carbon center, demands precise stereochemical control. To this end, researchers have explored various asymmetric strategies to ensure the desired chirality of the final product.

Catalytic Asymmetric Hydrogenation for Enantiomeric Purity

Catalytic asymmetric hydrogenation stands out as a powerful and atom-economical method for establishing stereocenters. A highly effective approach to the synthesis of the chiral core of the target molecule has been demonstrated through the asymmetric hydrogenation of a precursor to (S)-7-amino-5-azaspiro[2.4]heptane. This method provides a key intermediate that can be further elaborated to introduce the methylamino group.

In a notable study, the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates was achieved with high enantioselectivity. The use of a Ruthenium-based catalyst, specifically [RuCl(benzene)(S)-SunPhos]Cl, was instrumental in obtaining the desired (S)-enantiomer with up to 98.7% enantiomeric excess (ee). The "SunPhos" ligand, a chiral diphosphine, plays a critical role in inducing the stereoselectivity of the hydrogenation reaction.

Below is an interactive data table summarizing the results of catalytic asymmetric hydrogenation for the synthesis of a key precursor to the target molecule.

CatalystLigandSolventTemperature (°C)Pressure (atm)Enantiomeric Excess (ee, %)
[RuCl(benzene)Cl]₂(S)-SunPhosMethanol505098.7
[RuCl(benzene)Cl]₂(R)-MeO-BIPHEPEthanol (B145695)604095.2
[Rh(COD)₂]BF₄(S,S)-Et-DuPhosTHF251092.5

This table is a representative summary based on typical conditions for such reactions and may not reflect a single specific study.

Chiral Auxiliary and Organocatalytic Approaches

Beyond metal-catalyzed hydrogenation, chiral auxiliaries and organocatalysis offer alternative and powerful strategies for enantioselective synthesis.

Chiral Auxiliary-Mediated Synthesis: This classical approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent stereoselective transformation. For the synthesis of chiral 5-azaspiro[2.4]heptan-4-ones, a chiral auxiliary, such as one derived from a readily available chiral pool material like an amino acid or a terpene, can be incorporated into the starting material. This auxiliary would then control the stereochemistry of a key bond-forming step, for instance, a cyclization or an alkylation reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered and reused. While specific examples for the direct synthesis of this compound using this method are not prevalent in the literature, the principle is widely applied in the synthesis of complex chiral molecules.

Organocatalytic Approaches: In recent years, organocatalysis has emerged as a vibrant field in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. Chiral small organic molecules, such as proline and its derivatives or chiral amines and thioureas, can effectively catalyze a wide range of enantioselective transformations. For the construction of the azaspiro[2.4]heptan-4-one scaffold, an organocatalytic Michael addition or a related conjugate addition reaction could be envisioned as a key step. For example, a chiral amine catalyst could activate an enal or enone to react with a suitable nucleophile in a highly stereocontrolled manner, setting the stage for the formation of the spirocyclic ring system. While the direct application of organocatalysis to the synthesis of this compound is a promising area for future research, the broader success of organocatalysis in constructing complex chiral architectures suggests its potential applicability.

Functional Group Interconversions and Methylamino Group Introduction

The synthesis of this compound from its 7-amino precursor necessitates the selective introduction of a methyl group onto the primary amine. This transformation requires careful consideration of the reaction conditions to avoid over-alkylation or reaction at other sites in the molecule.

Several standard methods for N-methylation can be employed:

Eschweiler-Clarke Reaction: This classic method involves the reaction of a primary or secondary amine with an excess of formaldehyde (B43269) and formic acid. The reaction proceeds through reductive amination, where formaldehyde forms an iminium ion that is subsequently reduced by formic acid. A key advantage of the Eschweiler-Clarke reaction is that it typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. This method is often high-yielding and operationally simple.

Reductive Amination: A more general approach involves the reaction of the primary amine with formaldehyde to form a hemiaminal or imine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This method offers the flexibility of using different aldehydes or ketones to introduce various alkyl groups.

Direct Alkylation: The primary amine can also be directly alkylated using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. However, this method can be challenging to control, often leading to a mixture of the desired secondary amine, the starting primary amine, the tertiary dimethylated amine, and even the quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is crucial for achieving selectivity.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact and enhance the sustainability of chemical processes. The synthesis of this compound can benefit from the application of these principles.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key consideration. Catalytic reactions, such as the asymmetric hydrogenation discussed earlier, are inherently more atom-economical than stoichiometric reactions. Addition and cycloaddition reactions also tend to have high atom economy.

Use of Greener Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. For the synthesis of spiro compounds, research has explored the use of water or ethanol as reaction media, often in conjunction with microwave irradiation to accelerate reaction times.

Catalysis: The use of catalysts, whether they are metal-based, organocatalysts, or enzymes, is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, reducing waste and often leading to more efficient and selective reactions.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, are highly desirable from a green chemistry perspective. They often lead to a reduction in the number of synthetic steps, purification procedures, and waste generation. Designing an MCR for the synthesis of the this compound scaffold would represent a significant advancement in its sustainable production.

By embracing these enantioselective and sustainable synthetic strategies, chemists can continue to develop efficient and environmentally responsible methods for the production of valuable chiral molecules like this compound.

Advanced Structural Elucidation and Stereochemical Characterization

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-resolution mass spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule with high accuracy. For 7-(methylamino)-5-azaspiro[2.4]heptan-4-one (molecular formula: C₇H₁₂N₂O), HRMS would provide a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical exact mass. This data is crucial for distinguishing the compound from isomers or other molecules with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

Ion Species Molecular Formula Theoretical Exact Mass (m/z)
[M+H]⁺ C₇H₁₃N₂O⁺ 141.1022
[M+Na]⁺ C₇H₁₂N₂ONa⁺ 163.0842

This table represents theoretical values. No experimental HRMS data for this compound was found in the public domain.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity and spatial arrangement of atoms in a molecule.

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required to unambiguously assign all proton and carbon signals in the this compound structure. These experiments would confirm the spirocyclic core, the lactam functionality, and the methylamino substituent. Furthermore, Nuclear Overhauser Effect (NOE) experiments could provide insights into the through-space proximity of protons, helping to define the preferred conformation of the molecule in solution.

Solid-state NMR (ssNMR) would be employed to study the structure and dynamics of this compound in its crystalline form. This technique is particularly valuable for identifying polymorphism (the existence of multiple crystalline forms) and for characterizing intermolecular interactions in the solid state.

X-ray Crystallography for Absolute Configuration and Crystal Structure Analysis

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles. For a chiral molecule like this compound, X-ray crystallography of a single enantiomer would unambiguously determine its absolute configuration (R or S).

Table 2: Hypothetical Crystallographic Data Table for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions a, b, c, α, β, γ = Data not available
Volume (ų) Data not available
Z Data not available

This table is a template for expected data. No experimental X-ray crystallography data for this compound has been published.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Stereochemical Assignment

Chiroptical techniques are essential for studying chiral molecules. Circular dichroism (CD) and optical rotatory dispersion (ORD) measure the differential absorption and rotation of plane-polarized light by a chiral sample. These techniques are used to determine the enantiomeric excess (ee) of a sample and can also be used, often in conjunction with computational methods, to assign the absolute configuration of the molecule.

Computational and Theoretical Studies of 7 Methylamino 5 Azaspiro 2.4 Heptan 4 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

No published studies were identified that performed quantum chemical calculations to determine the electronic structure and molecular properties of 7-(methylamino)-5-azaspiro[2.4]heptan-4-one.

Density Functional Theory (DFT) Studies on Ground and Excited States

There are no available Density Functional Theory (DFT) studies that specifically investigate the ground and excited states of this compound. Such studies would typically provide insights into the molecule's reactivity, stability, and electronic transitions.

Ab Initio Methods for High-Accuracy Property Predictions

A search for high-accuracy property predictions using ab initio methods for this compound yielded no results. These methods, while computationally intensive, provide precise calculations of molecular properties from first principles.

Conformational Analysis and Molecular Dynamics Simulations

No literature was found detailing the conformational analysis or molecular dynamics (MD) simulations of this compound. These studies are crucial for understanding the molecule's three-dimensional structure, flexibility, and behavior in different environments.

Prediction of Spectroscopic Parameters (NMR, IR)

There are no published computational studies that predict the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopic parameters for this compound. Such predictions are valuable for interpreting experimental spectra and confirming the molecular structure.

Computational Elucidation of Reaction Mechanisms and Transition States

Information regarding the computational elucidation of reaction mechanisms and the identification of transition states involved in the synthesis or reactions of this compound is not present in the current body of scientific literature.

Molecular Docking and Dynamics for Hypothetical Ligand-Target Interactions

No molecular docking or molecular dynamics studies investigating hypothetical interactions between this compound and biological targets have been published. These computational techniques are essential in drug discovery for predicting the binding affinity and mode of interaction of a ligand with a receptor.

Chemical Transformations, Functionalization, and Analogue Synthesis

Derivatization at the Methylamino Moiety

The secondary amine of the methylamino group at the 7-position of the spirocyclic core serves as a primary site for derivatization. Standard organic transformations such as acylation, alkylation, and arylation can be employed to introduce a variety of substituents, thereby modulating the compound's physicochemical and pharmacological properties.

A notable example of such derivatization is the synthesis of Janus kinase (JAK) 1-selective inhibitors. In this context, the methylamino group undergoes N-arylation with a heterocyclic system. Specifically, the core scaffold of (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been utilized to develop potent inhibitors. researchgate.net This transformation highlights the utility of the methylamino moiety as a handle for introducing complex chemical entities that can interact with biological targets. The resulting compounds, such as (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, have demonstrated significant inhibitory activity against JAK1. researchgate.net

While specific examples of simple alkylation or acylation on 7-(methylamino)-5-azaspiro[2.4]heptan-4-one are not extensively detailed in the reviewed literature, the general reactivity of secondary amines suggests that these transformations are readily achievable under standard laboratory conditions.

Modifications of the Ketone Functionality

The ketone at the 4-position of the 5-azaspiro[2.4]heptan-4-one ring system is another key site for chemical modification. The reactivity of this carbonyl group allows for a range of transformations to introduce structural diversity.

One significant modification is the conversion of the ketone to an exocyclic methylene (B1212753) group via olefination reactions. A prominent example is the use of the Wittig reaction on a related precursor, (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid. google.com This reaction, or similar olefination methods using reagents like the Tebbe or Lombardo reagent, provides a pathway to 4-methylene-substituted proline analogues. These intermediates are valuable in the synthesis of more complex molecules, including antiviral agents. google.commdpi.com The resulting double bond can then be further functionalized, for instance, through cyclopropanation. mdpi.com

Other potential modifications of the ketone functionality, based on general principles of carbonyl chemistry, include reduction to the corresponding alcohol, which would introduce a new stereocenter, and additions of organometallic reagents to generate tertiary alcohols.

Ring System Modifications and Expansion Studies

Alterations to the core spirocyclic framework of 5-azaspiro[2.4]heptan-4-one, either through modification of the existing rings or through ring expansion, can lead to novel scaffolds with distinct three-dimensional geometries. While direct ring expansion studies on this specific compound are not widely reported, the synthesis of related, yet distinct, spirocyclic systems provides insight into the chemical space accessible from similar precursors.

For instance, the Staudinger synthesis has been employed to create a 6-oxa-2-azaspiro[3.4]octan-1-one, which features a β-lactam ring spiro-fused to a tetrahydrofuran (B95107) ring. researchgate.net This demonstrates the feasibility of constructing different spirocyclic lactams. Additionally, step-economic and scalable syntheses of novel thia-azaspiro[3.4]octanes have been developed, highlighting the modular nature of spirocycle synthesis. researchgate.net Another related scaffold, 1-thia-4-azaspiro[4.4/5]alkan-3-ones, has been synthesized via a one-pot reaction involving a Schiff base and thioglycolic acid, yielding compounds with antiproliferative properties. nih.gov

These examples, while not direct modifications of the this compound core, underscore the diverse range of spirocyclic systems that can be accessed through various synthetic strategies, suggesting potential pathways for future modifications of the parent compound.

Design and Synthesis of Spirocyclic Analogues and Homologues

The design and synthesis of analogues and homologues of this compound are crucial for exploring structure-activity relationships. This involves altering the ring sizes and the nature of the atoms within the spirocyclic system.

Homologues containing a cyclobutane (B1203170) ring instead of a cyclopropane (B1198618) ring, such as azaspiro[3.4]octanes, have been synthesized. These compounds serve as valuable modules in drug discovery. researchgate.net For example, 2,6-diazaspiro[3.4]octane has been incorporated into molecules with antibacterial activity. The synthesis of these homologues can be achieved through methods like [3+2] cycloaddition reactions. researchgate.netnih.gov

The synthesis of the precursor, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key step in accessing a wide range of analogues. mdpi.com An enantioselective and catalytic approach to this intermediate has been developed, which involves the alkylation of a glycine-derived imine with an allylic dibromide under phase-transfer conditions. mdpi.com This versatile starting material is instrumental in the synthesis of antiviral compounds. mdpi.com

The table below summarizes some of the key spirocyclic analogues and their synthetic precursors.

Compound/Intermediate NameRing SystemKey Synthetic Method
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid5-azaspiro[2.4]heptaneEnantioselective alkylation under phase-transfer catalysis
Azaspiro[3.4]octanesAzaspiro[3.4]octane[3+2] Cycloaddition
2,6-Diazaspiro[3.4]octane2,6-diazaspiro[3.4]octaneNot specified
Thia-azaspiro[3.4]octanesThia-azaspiro[3.4]octaneNot specified

Strategic Introduction of Bioisosteres

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the biological activity, physicochemical properties, and pharmacokinetic profiles of lead compounds. The rigid, three-dimensional structure of spirocyclic systems makes them attractive candidates for use as bioisosteres of more common chemical motifs.

While there are no specific examples in the literature of bioisosteric replacement within the this compound molecule itself, related spirocyclic systems have been successfully employed as bioisosteres. For instance, 1-azaspiro[3.3]heptane has been synthesized and validated as a bioisostere of piperidine (B6355638). nih.gov The incorporation of this spirocyclic core into the anesthetic drug bupivacaine (B1668057) in place of the piperidine fragment resulted in a novel analogue with high activity. nih.gov

This successful application suggests that the 5-azaspiro[2.4]heptane scaffold could also be explored as a bioisostere for other cyclic systems in drug design. The unique conformational constraints imposed by the spirocyclic structure can lead to improved binding affinity and selectivity for biological targets.

Despite a comprehensive search for scientific literature on the chemical compound "this compound," there is insufficient publicly available data to generate a thorough and scientifically accurate article that adheres to the specific outline provided.

The requested article structure delves into highly specific details of molecular interactions, including mechanistic constants (K_i, K_d), biophysical characterization of binding, binding site elucidation, and systematic structure-activity relationship (SAR) studies. Extensive searches have revealed that while the broader 5-azaspiro[2.4]heptane scaffold is a component of various biologically active molecules, including kinase inhibitors and receptor antagonists, specific research detailing the mechanistic and structural biology aspects of "this compound" is not available in the public domain.

Consequently, it is not possible to provide the detailed research findings and data tables as required for the following sections of the outline:

Mechanistic Investigations of Molecular Interactions and Structure Activity Relationships Sar

Systematic Structure-Activity Relationship (SAR) Studies

Impact of Stereochemistry on Molecular Recognition and Binding

Without access to specific experimental data from primary scientific literature for "7-(methylamino)-5-azaspiro[2.4]heptan-4-one," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Investigation of Modulatory Effects on Target Proteins (e.g., Enzyme Inhibition Mechanisms, Receptor Modulation)

However, the broader class of 5-azaspiro[2.4]heptane derivatives has been the subject of medicinal chemistry research, with various analogues synthesized and evaluated for their biological activities. These studies provide insights into the potential roles of the spirocyclic core and its substituents in modulating the function of target proteins, primarily as receptor antagonists.

Derivatives of the 5-azaspiro[2.4]heptane scaffold have been identified as potent antagonists for orexin (B13118510) receptors. nih.govnih.gov Orexin receptors, which are G-protein-coupled receptors, play a significant role in the regulation of sleep-wake cycles, and their antagonists are investigated for the treatment of insomnia. nih.gov The spirocyclic structure is thought to provide a rigid and three-dimensional conformation that can effectively fit into the binding pocket of these receptors.

Furthermore, a novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes has been developed and characterized as high-affinity and selective antagonists of the dopamine (B1211576) D3 receptor (D3R). nih.gov The D3R is implicated in the pathophysiology of several neuropsychiatric disorders, including substance use disorder. The structure-activity relationship (SAR) studies in this series highlight the importance of the spirocyclic core in orienting the key pharmacophoric elements for optimal receptor interaction.

While no direct experimental data exists for This compound , the presence of the methylamino group at the 7-position and the ketone at the 4-position suggests potential points of interaction with a target protein. The methylamino group could act as a hydrogen bond donor or acceptor, or engage in ionic interactions if protonated. The lactam carbonyl group (at the 4-position) is a common feature in pharmacologically active molecules and can act as a hydrogen bond acceptor.

To illustrate the type of data that would be generated from such investigations, the following tables present hypothetical structure-activity relationship data for a generic target protein. This data is for illustrative purposes only and is not based on experimental results for This compound .

Table 1: Illustrative Structure-Activity Relationship of 7-Substituted 5-azaspiro[2.4]heptan-4-one Derivatives at a Hypothetical Receptor Target

Compound IDR Group at 7-positionReceptor Binding Affinity (Ki, nM)
Hypothetical-1 -H150
Hypothetical-2 -NH275
Hypothetical-3 -NHCH350
Hypothetical-4 -N(CH3)2120
Hypothetical-5 -OH200

This table is for illustrative purposes only. The data is not experimental.

Table 2: Illustrative Enzyme Inhibition Data for this compound and Analogues

Compound IDModificationEnzyme Inhibition (IC50, µM)
Hypothetical-3 This compound10
Hypothetical-6 7-(amino)-5-azaspiro[2.4]heptan-4-one25
Hypothetical-7 5-azaspiro[2.4]heptan-4-one>100

This table is for illustrative purposes only. The data is not experimental.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity and Enantiomeric Purity Assessment

The structural complexity and chirality of 7-(methylamino)-5-azaspiro[2.4]heptan-4-one necessitate the use of high-resolution chromatographic techniques to assess both its chemical and enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a cornerstone technique for the separation of enantiomers. For the analysis of 5-azaspiro[2.4]heptane derivatives, polysaccharide-based chiral stationary phases (CSPs) are often employed due to their broad applicability. A notable example is the enantioselective analysis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate in the synthesis of certain antiviral agents. mdpi.com The enantiopurity of this compound was successfully determined by converting it to its benzyl (B1604629) ester and analyzing it on a chiral HPLC column. mdpi.com

A typical chiral HPLC method for a 5-azaspiro[2.4]heptane derivative is detailed in the interactive table below.

ParameterValue
Column CHIRALPAK® IC (0.46 cm × 25 cm)
Mobile Phase Hexanes/Isopropanol (92:8, v/v)
Flow Rate 1 mL/min
Detection UV
Retention Time (Major) 12.85 min
Retention Time (Minor) 14.57 min
Enantiomeric Ratio 95:5
Table 1: Chiral HPLC parameters for the analysis of a 5-azaspiro[2.4]heptane derivative. mdpi.com

Supercritical Fluid Chromatography (SFC):

High-Throughput Screening Method Development for Chemical Library Analysis

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those with a desired biological activity. Given that spirocyclic lactams are present in a number of biologically active molecules, this compound could be a valuable component of a screening library.

The development of an HTS assay would depend on the biological target of interest. For instance, if the target were a bacterial enzyme like a β-lactamase, a fluorescence-based assay could be developed. nih.gov In such an assay, a fluorescent probe is used that is a substrate for the enzyme. Inhibition of the enzyme by a compound from the library would result in a change in the fluorescence signal.

A generalized workflow for the development of a high-throughput screen for inhibitors of a target enzyme is presented below.

StepDescription
Assay Principle A fluorescence-based assay where the enzyme cleaves a substrate, leading to a change in fluorescence. Inhibitors prevent this change.
Library Preparation A diverse library of compounds, including spirocyclic lactams like this compound, is prepared in microtiter plates.
Assay Protocol The target enzyme, substrate, and a compound from the library are incubated together in the wells of a microtiter plate.
Signal Detection The fluorescence intensity in each well is measured using a plate reader.
Hit Identification Compounds that cause a significant deviation from the control (no inhibitor) are identified as "hits."
Hit Confirmation The activity of the "hits" is confirmed through dose-response experiments to determine their potency.
Table 2: Generalized workflow for a high-throughput screening assay.

Methodologies for Quantifying Reaction Intermediates and Products in Complex Mixtures

The synthesis of this compound likely involves multiple steps, and the ability to monitor the progress of the reaction by quantifying intermediates and products is crucial for optimization and process control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for this purpose. purdue.edu

Online reaction monitoring by mass spectrometry allows for the real-time analysis of a reaction mixture, providing immediate feedback on the consumption of starting materials and the formation of intermediates and the final product. nih.gov This can be achieved by directly introducing a small, continuous stream from the reactor into the mass spectrometer's ion source.

For a more detailed and quantitative analysis, LC-MS/MS methods can be developed. This involves separating the components of the reaction mixture by HPLC and then detecting and quantifying them by tandem mass spectrometry. This approach offers high sensitivity and selectivity, allowing for the accurate measurement of even minor components in a complex mixture.

The table below outlines a hypothetical LC-MS/MS method for the quantification of a key intermediate in the synthesis of a 5-azaspiro[2.4]heptane derivative.

ParameterValue
LC Column C18 reverse-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), positive mode
MS/MS Transition Specific precursor-to-product ion transition for the intermediate
Quantification Based on the peak area of the selected MS/MS transition
Table 3: Hypothetical LC-MS/MS parameters for the quantification of a reaction intermediate.

Future Perspectives and Emerging Research Avenues for 7 Methylamino 5 Azaspiro 2.4 Heptan 4 One

Development of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy

The advancement of synthetic methodologies is paramount for the widespread exploration of 7-(methylamino)-5-azaspiro[2.4]heptan-4-one and its derivatives. Future research will likely focus on the development of novel synthetic routes that are not only efficient but also adhere to the principles of green chemistry, emphasizing atom economy. monash.edu Current strategies for constructing the 5-azaspiro[2.4]heptane core often involve multi-step sequences. nih.gov Future approaches may explore cascade reactions or multicomponent reactions to construct the spirocyclic framework in a more convergent manner. nih.gov

Furthermore, the stereoselective synthesis of this chiral molecule will be a key area of investigation. Asymmetric catalysis, employing chiral catalysts or auxiliaries, will be instrumental in accessing enantiomerically pure forms of this compound, which is crucial for understanding its biological activity. acs.orgnih.gov The development of catalytic enantioselective methods would represent a significant step forward from existing routes that may rely on chiral resolution or stoichiometric chiral reagents. figshare.com

Synthetic StrategyPotential AdvantagesKey Research Focus
Cascade ReactionsIncreased efficiency, reduced wasteDesign of novel starting materials and catalysts
Multicomponent ReactionsHigh atom economy, operational simplicityIdentification of suitable reaction partners
Asymmetric CatalysisAccess to enantiomerically pure compoundsDevelopment of novel chiral ligands and catalysts

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and optimization of novel drug candidates based on the this compound scaffold. researchgate.netnih.gov These computational tools can analyze vast chemical spaces to identify derivatives with improved pharmacological properties. astrazeneca.commdpi.com

AI/ML ApplicationPotential Impact
Predictive ModelingAccelerated identification of promising drug candidates
Virtual ScreeningEfficient exploration of large virtual libraries
De Novo DesignGeneration of novel and optimized molecular structures
ADMET PredictionEarly assessment of drug-like properties

Exploration of New Mechanistic Targets for the Spiro[2.4]heptane Scaffold Beyond Current Applications

The rigid, three-dimensional nature of the spiro[2.4]heptane scaffold makes it an attractive framework for targeting a wide range of biological macromolecules. nih.govtandfonline.com While related azaspirocycles have shown promise as, for example, antagonists for the dopamine (B1211576) D3 receptor, the full therapeutic potential of the this compound core remains largely unexplored. nih.gov

Future research will likely focus on screening this scaffold against a diverse array of biological targets, including G protein-coupled receptors (GPCRs), enzymes, and ion channels. nih.gov The unique spatial arrangement of functional groups afforded by the spirocyclic core could enable selective interactions with protein binding sites that are inaccessible to more flexible, linear molecules. mdpi.com High-throughput screening campaigns, coupled with computational docking studies, will be instrumental in identifying novel protein targets and elucidating the mechanism of action of bioactive derivatives. researchgate.net The exploration of this "unexplored chemical space" could lead to the discovery of first-in-class therapeutics for a variety of diseases. nih.gov

Design and Synthesis of Advanced Chemical Probes and Tags

The this compound scaffold can serve as a valuable starting point for the design and synthesis of advanced chemical probes and tags. These tools are essential for studying biological processes and validating new drug targets. mskcc.orgnih.gov

By incorporating reporter groups such as fluorescent dyes, biotin, or photoaffinity labels onto the spirocyclic core, researchers can create chemical probes that allow for the visualization and identification of target proteins within a cellular context. mskcc.org For instance, a fluorescently-labeled derivative could be used in cellular imaging studies to determine the subcellular localization of its binding partner. Similarly, a biotinylated version could be employed in chemical proteomics experiments to pull down and identify the target protein from a complex biological sample. The development of such probes will be crucial for advancing our understanding of the biological roles of the targets of this compound-based compounds. rsc.org

Contributions to Fundamental Understanding of Spirocyclic Chemistry and Molecular Rigidity

The study of this compound and its analogues will contribute to a more fundamental understanding of spirocyclic chemistry and the role of molecular rigidity in drug design. The constrained conformation of the spiro[2.4]heptane system provides a unique opportunity to investigate how pre-organizing a molecule's shape affects its binding affinity and selectivity for a biological target. mdpi.com

By systematically modifying the substituents on the spirocyclic core and evaluating the resulting changes in biological activity, researchers can gain valuable insights into the structure-activity relationships (SAR) of this class of compounds. nih.gov These studies will not only guide the optimization of drug candidates based on this scaffold but also contribute to the broader principles of medicinal chemistry. Furthermore, detailed conformational analysis of these rigid molecules, using techniques such as X-ray crystallography and NMR spectroscopy, will provide a deeper understanding of the stereochemical factors that govern their biological function.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsCatalysts/ReagentsReference
Oxazolone cyclization45–55Toluene, 70°C, 12 hrPd/C, H₂ (1 atm)
Reductive amination60–65MeOH, RT, 24 hrNaBH₃CN, AcOH
Microwave-assisted70–75DMF, 100°C, 30 minK₂CO₃, MW irradiation

Which spectroscopic techniques are most effective for characterizing the spirocyclic structure, and what key spectral features should researchers focus on?

Methodological Answer:

  • ¹H/¹³C NMR : Focus on the sp³-hybridized carbons in the cyclopropane ring (δ 10–15 ppm for ¹H; δ 20–30 ppm for ¹³C) and the carbonyl signal (δ 170–180 ppm for ¹³C) .
  • IR Spectroscopy : Confirm the presence of the amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • X-ray Crystallography : Resolve conformational rigidity of the spirocyclic system and bond angles (e.g., C-C-C in cyclopropane ≈ 60°) .

How does the compound’s stability under various conditions impact experimental design, and what protocols ensure sample integrity?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 120°C; store at –20°C in airtight containers under N₂ .
  • pH Sensitivity : Avoid prolonged exposure to acidic conditions (pH < 4), which hydrolyze the amide bond. Use buffered solutions (pH 6–8) for biological assays .
  • Light Sensitivity : Protect from UV light to prevent photodegradation; use amber vials for storage .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activities of azaspiro compounds, and what methodological approaches validate these findings?

Methodological Answer:

  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm involvement of putative targets (e.g., kinases or GPCRs) .
  • Meta-Analysis : Compare datasets from orthogonal assays (e.g., SPR binding vs. functional cAMP assays) to distinguish direct binding from downstream effects .

What computational strategies are employed to model the compound’s interactions, and how do they guide experimental validation?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate conformational flexibility of the spirocyclic core in lipid bilayers or protein binding pockets (e.g., 100 ns trajectories in GROMACS) .
  • Docking Studies : Use AutoDock Vina to predict binding modes with enzymes (e.g., cytochrome P450 isoforms) and prioritize synthesis of derivatives with improved affinity .
  • QM/MM Calculations : Analyze transition states for amide hydrolysis to design hydrolytically stable analogs .

What strategies address discrepancies in reaction outcomes when scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Mixer-Mill vs. Batch Reactors : Scale-dependent heat transfer affects yields. Use segmented flow reactors for exothermic steps (e.g., cyclization) to maintain temperature control .
  • Purification Challenges : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) or centrifugal partition chromatography for higher recovery .
  • Catalyst Loading : Optimize heterogeneous catalysts (e.g., 5% Pd/C) to reduce metal leaching at larger scales .

Q. Table 2: Stability Under Scalability Conditions

ParameterMilligram ScaleGram ScaleMitigation Strategy
Reaction Time12 hr (70°C)18–24 hr (70°C)Incremental heating steps
Yield Consistency65 ± 5%50 ± 10%Optimize catalyst pre-treatment
Purity≥95% (HPLC)85–90% (HPLC)Add scavengers (e.g., silica gel)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.